
2-Oxo-2-pyrimidin-5-ylacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-pyrimidin-5-ylacetic acid is a heterocyclic compound with a pyrimidine ring structure. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-pyrimidin-5-ylacetic acid typically involves the reaction of 2-amino pyrimidine with an appropriate acid. One common method includes reacting 2-amino pyrimidine with the corresponding acid in the presence of EDC.HCl (1.5 equivalents), DMAP (1.5 equivalents), and dichloromethane as the solvent. The reaction is stirred overnight at 50°C to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-pyrimidin-5-ylacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-Oxo-2-pyrimidin-5-ylacetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent, given its ability to inhibit bacterial growth.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-pyrimidin-5-ylacetic acid involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways that bacteria use to communicate and form biofilms. This disruption can prevent the bacteria from coordinating their activities, thereby reducing their ability to cause infections .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxo-2-furanacetic acid: Another heterocyclic compound with similar structural features but different reactivity and applications.
Indole-3-acetic acid: A plant hormone with a different ring structure but similar functional groups.
Uniqueness
2-Oxo-2-pyrimidin-5-ylacetic acid is unique due to its pyrimidine ring, which provides distinct chemical properties and reactivity compared to other heterocyclic compounds. Its ability to act as a quorum sensing inhibitor sets it apart from many other compounds in its class .
Propriétés
Formule moléculaire |
C6H4N2O3 |
|---|---|
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
2-oxo-2-pyrimidin-5-ylacetic acid |
InChI |
InChI=1S/C6H4N2O3/c9-5(6(10)11)4-1-7-3-8-2-4/h1-3H,(H,10,11) |
Clé InChI |
RNCHAENCNCVKJY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=N1)C(=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


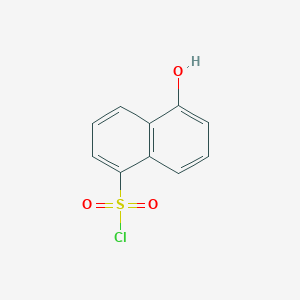
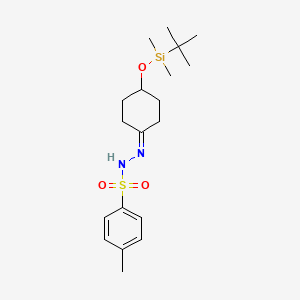
![tert-butyl N-[(2S)-1-(methylamino)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate](/img/structure/B13900322.png)
![5-Chloro-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B13900328.png)
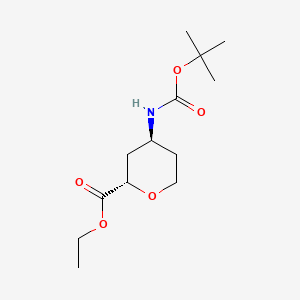
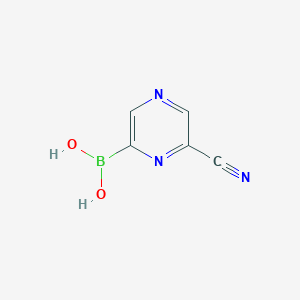

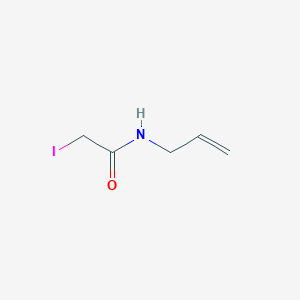
![4-(1H-imidazol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B13900342.png)

![Methyl 5-bromo-1H-pyrazolo[4,3-B]pyridine-7-carboxylate](/img/structure/B13900347.png)

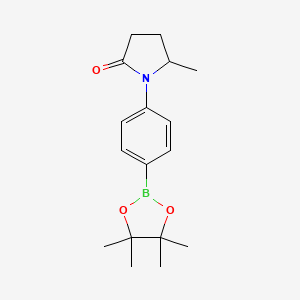
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B13900374.png)
